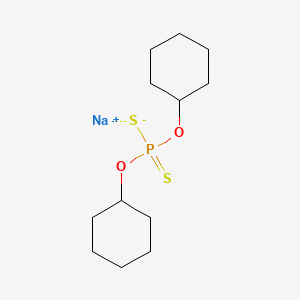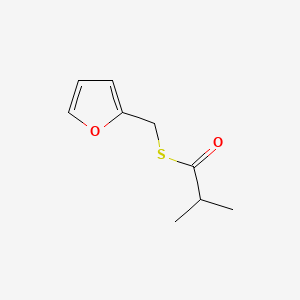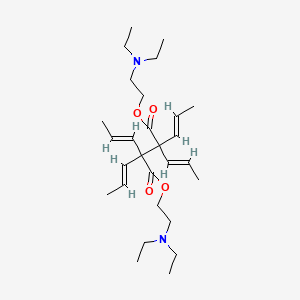
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is a chemical compound with the molecular formula C28H48N2O4. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate typically involves the esterification of tetrapropenylsuccinic acid with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-(diethylamino)ethyl) succinate
- Bis(2-(diethylamino)ethyl) maleate
- Bis(2-(diethylamino)ethyl) fumarate
Uniqueness
Bis(2-(diethylamino)ethyl) tetrapropenylsuccinate is unique due to its tetrapropenyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in certain applications compared to its similar counterparts .
Properties
CAS No. |
93843-27-7 |
|---|---|
Molecular Formula |
C28H48N2O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C28H48N2O4/c1-9-17-27(18-10-2,25(31)33-23-21-29(13-5)14-6)28(19-11-3,20-12-4)26(32)34-24-22-30(15-7)16-8/h9-12,17-20H,13-16,21-24H2,1-8H3/b17-9+,18-10+,19-11+,20-12+ |
InChI Key |
JRINUDKUYYDBPW-WITZSUAWSA-N |
Isomeric SMILES |
CCN(CCOC(=O)C(C(C(=O)OCCN(CC)CC)(/C=C/C)/C=C/C)(/C=C/C)/C=C/C)CC |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C=CC)(C=CC)C(C=CC)(C=CC)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


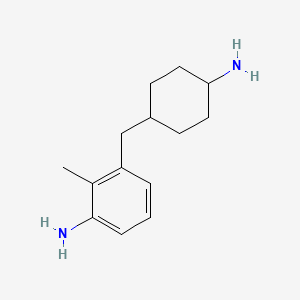


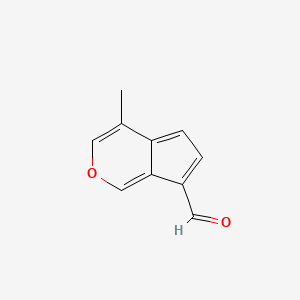
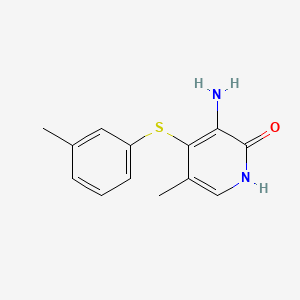
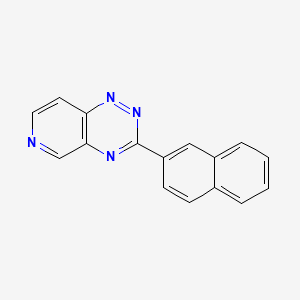
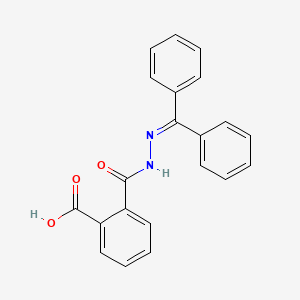
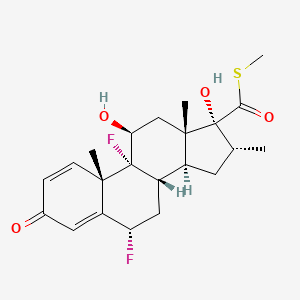
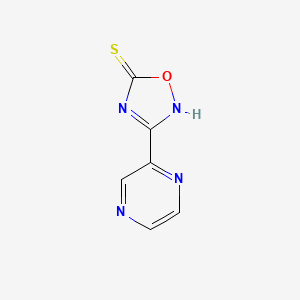

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
